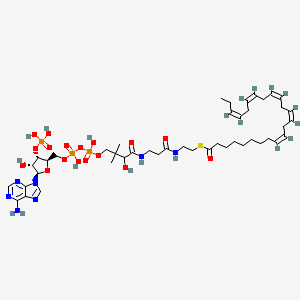

(9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

描述

属性

分子式 |

C45H72N7O17P3S |

|---|---|

分子量 |

1108.1 g/mol |

IUPAC 名称 |

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z,15Z,18Z,21Z)-tetracosa-9,12,15,18,21-pentaenethioate |

InChI |

InChI=1S/C45H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52/h5-6,8-9,11-12,14-15,17-18,32-34,38-40,44,55-56H,4,7,10,13,16,19-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60)/b6-5-,9-8-,12-11-,15-14-,18-17-/t34-,38-,39-,40?,44-/m1/s1 |

InChI 键 |

BNAMTMVBOVNNSH-CJKIZYBOSA-N |

手性 SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

规范 SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

产品来源 |

United States |

Foundational & Exploratory

Endogenous Synthesis of Very-Long-Chain Fatty Acyl-CoAs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core pathways, regulatory mechanisms, and experimental methodologies related to the endogenous synthesis of very-long-chain fatty acyl-CoAs (VLCFA-CoAs). VLCFAs, defined as fatty acids with 22 or more carbon atoms, are crucial components of cellular lipids, including sphingolipids and glycerophospholipids, and serve as precursors for signaling molecules. Their synthesis is a highly regulated process, and dysregulation is implicated in numerous inherited metabolic disorders, such as X-linked adrenoleukodystrophy (X-ALD) and Stargardt disease, making this pathway a critical area of study for therapeutic intervention.

The Core Synthesis Pathway: Fatty Acid Elongation in the Endoplasmic Reticulum

The primary site of VLCFA synthesis is the membrane of the endoplasmic reticulum (ER). The process involves a cyclic series of four enzymatic reactions that sequentially add two-carbon units, donated by malonyl-CoA, to a pre-existing long-chain acyl-CoA primer. This fatty acid elongation (FAE) system is distinct from the de novo fatty acid synthesis that occurs in the cytoplasm.

The four core reactions of the FAE cycle are:

-

Condensation: The cycle's rate-limiting step, where an acyl-CoA substrate is condensed with malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by a family of enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins.

-

First Reduction: The 3-ketoacyl-CoA intermediate is reduced to 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as the reducing agent.

-

Dehydration: A molecule of water is removed from 3-hydroxyacyl-CoA to create a trans-2,3-enoyl-CoA intermediate. This step is catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).

-

Second Reduction: The trans-2,3-enoyl-CoA is reduced by a trans-2,3-enoyl-CoA reductase (TERC) to form a saturated acyl-CoA that is two carbons longer than the original substrate. This reaction also utilizes NADPH.

This newly elongated acyl-CoA can then serve as a substrate for another round of elongation or be channeled into various metabolic pathways for the synthesis of complex lipids.

Caption: The four-step VLCFA elongation cycle in the ER.

Data Presentation: Key Enzymes and Substrate Specificities

The specificity of VLCFA synthesis is primarily determined by the substrate preference of the seven ELOVL elongase enzymes. Each isoform exhibits a distinct preference for the chain length and degree of saturation of the acyl-CoA substrate.

Table 1: The Fatty Acid Elongation (FAE) Cycle Enzymes

| Step | Enzyme Class | Human Gene(s) (Examples) | Cofactor/Reaction | Function |

| 1. Condensation | 3-Ketoacyl-CoA Synthase | ELOVL1-7 | Adds 2 carbons from malonyl-CoA | Elongates the acyl-CoA chain; rate-limiting step. |

| 2. Reduction | 3-Ketoacyl-CoA Reductase | KAR (HSD17B12) | NADPH | Reduces the 3-keto group to a hydroxyl group. |

| 3. Dehydration | 3-Hydroxyacyl-CoA Dehydratase | HACD1-4 | Releases H₂O | Removes a water molecule to form a double bond. |

| 4. Reduction | trans-2,3-Enoyl-CoA Reductase | TERC (TECR) | NADPH | Reduces the double bond to form a saturated acyl-CoA. |

Table 2: Substrate Specificity of Human ELOVL Elongases

| Enzyme | Primary Substrate(s) (Acyl-CoA) | Product Chain Lengths | Key Roles |

| ELOVL1 | Saturated & Monounsaturated C20-C24 | C22-C26+ | Synthesis of C24-C26 sphingolipids. |

| ELOVL2 | Polyunsaturated (PUFA) C20-C22 | C22-C24+ | Elongation of EPA (C20:5) and DHA (C22:6). |

| ELOVL3 | Saturated & Monounsaturated C16-C22 | C18-C24 | Skin barrier lipids, brown adipose tissue thermogenesis. |

| ELOVL4 | Saturated & Polyunsaturated (PUFA) ≥C24 | C26-C38 | Ultra-long-chain FA synthesis for skin, retina, brain. |

| ELOVL5 | Polyunsaturated (PUFA) C18-C20 | C20-C22 | Elongation of arachidonic acid (C20:4) precursors. |

| ELOVL6 | Saturated & Monounsaturated C12-C16 | C14-C18 | Conversion of palmitate (C16:0) to stearate (C18:0). |

| ELOVL7 | Saturated & Monounsaturated C16-C20 | C18-C22 | Broad specificity, implicated in various metabolic contexts. |

Note: Substrate specificities can overlap, and activity may vary depending on the cellular context and experimental conditions.

Inter-organellar Crosstalk: ER and Peroxisomes

While synthesis occurs in the ER, the metabolism of VLCFAs is critically dependent on peroxisomes. Peroxisomes are the exclusive site for the β-oxidation (degradation) of VLCFA-CoAs. The ATP-binding cassette transporter D1 (ABCD1), also known as Adrenoleukodystrophy Protein (ALDP), is located in the peroxisomal membrane and is responsible for transporting VLCFA-CoAs from the cytosol into the peroxisome for degradation.

A defect in the ABCD1 transporter, as seen in X-linked adrenoleukodystrophy, leads to two primary consequences:

-

Impaired peroxisomal β-oxidation of VLCFAs.

-

Accumulation of VLCFA-CoAs in the cytosol.

This cytosolic accumulation provides excess substrate for the ELOVL1 enzyme, leading to further elongation and the production of even longer, pathogenic fatty acids (e.g., C26:0). This interplay highlights a critical regulatory loop where degradation pathways directly influence the substrate pool available for synthesis.

Furthermore, the final step in the synthesis of docosahexaenoic acid (DHA, C22:6) involves a peroxisomal contribution. A C24:6 precursor synthesized in the ER is transported to the peroxisome, undergoes one cycle of β-oxidation to yield C22:6-CoA, and is then exported for incorporation into cellular lipids.

Caption: Interplay between the ER and peroxisomes in VLCFA homeostasis.

Experimental Protocols

Protocol 1: In Vitro Fatty Acid Elongase Assay

This protocol measures the activity of the FAE complex in microsomal preparations by quantifying the incorporation of a radiolabeled two-carbon donor into an acyl-CoA substrate.

A. Materials:

-

Microsomal fraction isolated from cells or tissues of interest.

-

Acyl-CoA substrate (e.g., C20:0-CoA, C22:4-CoA) at 50-100 µM.

-

[2-¹⁴C]Malonyl-CoA (specific activity ~55 mCi/mmol).

-

Reaction Buffer: 100 mM potassium phosphate buffer (pH 7.4), 2.5 mM ATP, 0.1 mM Coenzyme A, 1 mM NADPH, 0.5 mM NADH.

-

Stop Solution: 2.5 M KOH in 50% ethanol.

-

Acidification Solution: 5 M HCl.

-

Hexane for extraction.

-

Scintillation cocktail and vials.

B. Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine 50-100 µg of microsomal protein with the acyl-CoA substrate in the reaction buffer. Pre-incubate at 37°C for 2 minutes.

-

Initiate Reaction: Start the reaction by adding [2-¹⁴C]Malonyl-CoA (final concentration ~20 µM, ~0.05 µCi).

-

Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.

-

Saponification: Stop the reaction by adding 200 µL of the Stop Solution. Heat at 70°C for 1 hour to hydrolyze the fatty acyl-CoAs to free fatty acids.

-

Acidification: After cooling, acidify the mixture to pH < 2 by adding 200 µL of 5 M HCl.

-

Extraction: Extract the radiolabeled fatty acids by adding 1 mL of hexane and vortexing vigorously. Centrifuge for 5 minutes at 2000 x g and transfer the upper hexane phase to a new tube. Repeat the extraction.

-

Quantification: Evaporate the pooled hexane fractions to dryness under a stream of nitrogen. Re-dissolve the residue in a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Controls: Run parallel reactions without the acyl-CoA substrate (background) and with heat-inactivated microsomes (negative control).

Protocol 2: Analysis of Total Cellular VLCFAs by GC-MS

This protocol describes the extraction of total lipids from cultured cells and their derivatization to fatty acid methyl esters (FAMEs) for quantitative analysis.

A. Materials:

-

Cultured cells (~1x10⁷ cells).

-

Internal Standard: Heptadecanoic acid (C17:0) or a stable-isotope labeled VLCFA (e.g., D₄-C24:0).

-

Chloroform:Methanol (2:1, v/v).

-

0.5 M KOH in methanol.

-

14% Boron trifluoride (BF₃) in methanol.

-

Saturated NaCl solution.

-

Hexane.

-

Anhydrous sodium sulfate.

-

GC-MS system with a suitable capillary column (e.g., SP-2560).

B. Procedure:

-

Harvest and Homogenize: Harvest cells, wash with PBS, and record the cell number or protein content. Add the internal standard.

-

Lipid Extraction: Add 3 mL of Chloroform:Methanol (2:1) to the cell pellet. Vortex thoroughly and incubate at room temperature for 1 hour with agitation.

-

Phase Separation: Add 0.6 mL of water, vortex, and centrifuge at 1000 x g for 10 minutes to separate the phases. Collect the lower organic phase.

-

Saponification: Evaporate the solvent under nitrogen. Add 1 mL of 0.5 M KOH in methanol and heat at 100°C for 10 minutes to hydrolyze ester linkages.

-

Methylation: Cool the sample and add 2 mL of 14% BF₃ in methanol. Heat again at 100°C for 10 minutes to methylate the free fatty acids.

-

FAME Extraction: After cooling, add 1 mL of saturated NaCl and 2 mL of hexane. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.

-

Drying and Analysis: Pass the hexane layer through a small column of anhydrous sodium sulfate to remove residual water. Evaporate to a final volume of ~50 µL. Inject 1 µL into the GC-MS.

-

Quantification: Identify FAMEs based on their retention times and mass spectra compared to known standards. Quantify peaks by integrating their area and normalizing to the internal standard.

Caption: Workflow for the analysis of VLCFAs by GC-MS.

Conclusion

The endogenous synthesis of very-long-chain fatty acyl-CoAs is a fundamental metabolic process localized to the endoplasmic reticulum and governed by the substrate specificity of the ELOVL elongase family. This pathway is intricately linked with peroxisomal degradation, forming a homeostatic balance that, when disrupted, leads to severe cellular pathology. The methodologies presented here provide a framework for investigating the enzymatic activities and cellular concentrations of VLCFAs, offering tools to probe the pathway's function in health and its dysregulation in disease. A deeper understanding of the regulatory networks and the structure-function relationships of the key enzymes will be paramount for the development of targeted therapies for VLCFA-related metabolic disorders.

The Biological Role of Tetracosahexaenoyl-CoA in Mammals: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetracosahexaenoyl-CoA (C24:6-CoA) is a critical, yet transient, intermediate in the metabolism of docosahexaenoic acid (DHA), an omega-3 fatty acid vital for mammalian brain and retinal function. This very-long-chain acyl-CoA is primarily involved in the retroconversion of DHA, a pathway that allows for the synthesis of DHA from longer-chain precursors. This process occurs predominantly in the peroxisome and is essential for maintaining the high concentrations of DHA required in specialized tissues. Dysregulation of tetracosahexaenoyl-CoA metabolism is implicated in several peroxisomal disorders, highlighting its importance in neuronal health. This guide provides a comprehensive overview of the synthesis, degradation, and biological significance of tetracosahexaenoyl-CoA, including detailed experimental protocols and pathway visualizations to facilitate further research and drug development in this area.

Introduction

Docosahexaenoic acid (DHA; C22:6n-3) is the most abundant omega-3 polyunsaturated fatty acid in the mammalian brain and retina, where it plays a crucial role in neuronal signaling, membrane fluidity, and vision.[1] The maintenance of high DHA levels in these tissues is achieved through a combination of dietary uptake and endogenous synthesis. A key pathway in the endogenous production of DHA is the retroconversion of longer-chain fatty acids, a process in which tetracosahexaenoyl-CoA (C24:6-CoA) serves as a pivotal intermediate.

This technical guide delves into the core biological functions of tetracosahexaenoyl-CoA, providing a detailed examination of its metabolic pathways, the enzymes involved, and its significance in health and disease.

Synthesis of Tetracosahexaenoyl-CoA

Tetracosahexaenoyl-CoA is synthesized from its precursor, docosahexaenoyl-CoA (C22:6-CoA), through a series of elongation and desaturation reactions that primarily occur in the endoplasmic reticulum. The key enzyme responsible for the elongation of very-long-chain fatty acids is ELOVL4.[2][3]

The synthesis pathway can be summarized as follows:

-

Elongation: Docosapentaenoyl-CoA (C22:5n-3) is elongated by two carbons to form tetracosapentaenoyl-CoA (C24:5n-3). This reaction is catalyzed by the ELOVL4 enzyme.

-

Desaturation: Tetracosapentaenoyl-CoA is then desaturated by a Δ6-desaturase to introduce a sixth double bond, forming tetracosahexaenoyl-CoA (C24:6n-3).[4]

Degradation of Tetracosahexaenoyl-CoA: The DHA Retroconversion Pathway

The primary catabolic fate of tetracosahexaenoyl-CoA is its breakdown within the peroxisome via a single round of β-oxidation. This process, known as retroconversion, is essential for the final step in the synthesis of DHA.

The peroxisomal β-oxidation of tetracosahexaenoyl-CoA involves three key enzymes:

-

Acyl-CoA Oxidase 1 (ACOX1): This is the rate-limiting enzyme in the β-oxidation of straight-chain fatty acyl-CoAs.[5][6] It catalyzes the introduction of a double bond between the α and β carbons of tetracosahexaenoyl-CoA, producing 2-trans,6,9,12,15,18,21-tetracosaheptaenoyl-CoA and hydrogen peroxide.

-

D-Bifunctional Protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. It first hydrates the double bond to form 3-hydroxy-6,9,12,15,18,21-tetracosahexaenoyl-CoA and then oxidizes the hydroxyl group to a keto group, yielding 3-keto-6,9,12,15,18,21-tetracosahexaenoyl-CoA.[1][7]

-

Peroxisomal Thiolase: This enzyme catalyzes the thiolytic cleavage of the 3-ketoacyl-CoA, releasing a molecule of acetyl-CoA and the final product, docosahexaenoyl-CoA (DHA-CoA).

Biological Significance

Role in DHA Homeostasis

The retroconversion of tetracosahexaenoyl-CoA is a critical step in maintaining the high levels of DHA necessary for the proper functioning of the brain and retina. This pathway allows for the recycling and de novo synthesis of DHA, ensuring a constant supply for incorporation into neuronal and photoreceptor membranes.[8]

Involvement in Retinal Function

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs), including the precursor to tetracosahexaenoyl-CoA, are highly enriched in the retina, particularly in photoreceptor outer segments.[2][3] These molecules are believed to play a crucial role in the structural integrity and function of photoreceptor membranes, which are essential for vision.[9][10] The metabolism of tetracosahexaenoyl-CoA is therefore intrinsically linked to retinal health.

Clinical Relevance: Peroxisomal Disorders

Defects in the enzymes involved in peroxisomal β-oxidation, such as ACOX1 and D-bifunctional protein, lead to a group of severe genetic disorders known as peroxisome biogenesis disorders (PBDs), including Zellweger syndrome.[11] In these conditions, the breakdown of very-long-chain fatty acids, including tetracosahexaenoyl-CoA, is impaired. This leads to the accumulation of these lipids and a deficiency in DHA, contributing to the severe neurological and developmental abnormalities characteristic of these diseases.

Quantitative Data

Quantitative data on the specific concentrations of tetracosahexaenoyl-CoA and the kinetic parameters of the enzymes that metabolize it are limited. The following tables summarize the available data for very-long-chain acyl-CoAs and the relevant enzymes.

Table 1: Reported Concentrations of Very-Long-Chain Acyl-CoAs in Mammalian Tissues

| Acyl-CoA | Tissue | Concentration | Reference |

| C24:0-CoA | Rat Brain | Not explicitly quantified, but detected | [12] |

| C26:0-CoA | Rat Brain | Not explicitly quantified, but detected | [12] |

| Various VLC-PUFAs | Bovine Retina | Present, but not individually quantified as CoA esters | [13] |

| Various VLC-PUFAs | Mouse Brain | Present, but not individually quantified as CoA esters | [14] |

Table 2: Kinetic Parameters of Enzymes Involved in Tetracosahexaenoyl-CoA Metabolism

| Enzyme | Substrate | Km | Vmax | Source Organism | Reference |

| Acyl-CoA Oxidase 1 (ACOX1) | Palmitoyl-CoA (C16:0) | ~10-20 µM | Not specified | Rat Liver | [5] |

| Acyl-CoA Oxidase 1 (ACOX1) | Decanoyl-CoA (C10:0) | Optimal substrate | Not specified | Human | [15] |

| D-Bifunctional Protein (DBP) | 2-trans-enoyl-CoA | Not specified | Not specified | Human | [1][7] |

Note: Specific kinetic data for tetracosahexaenoyl-CoA as a substrate for these enzymes are not available. The data provided are for other fatty acyl-CoA substrates to give an indication of enzyme activity.

Experimental Protocols

Quantification of Tetracosahexaenoyl-CoA by LC-MS/MS

This protocol is adapted from established methods for the analysis of very-long-chain acyl-CoAs.[16][17][18][19][20]

Objective: To quantify the levels of tetracosahexaenoyl-CoA in mammalian tissue samples.

Materials:

-

Tissue sample (e.g., brain, retina)

-

Internal standard (e.g., C17:0-CoA or a synthesized deuterated C24:6-CoA)

-

Extraction solvent: 2-propanol/acetonitrile/water (2:1:1, v/v/v) with 0.1% formic acid

-

LC column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile phase A: 10 mM ammonium acetate in water with 0.1% formic acid

-

Mobile phase B: 10 mM ammonium acetate in acetonitrile/2-propanol (1:1, v/v) with 0.1% formic acid

-

Triple quadrupole mass spectrometer

Procedure:

-

Sample Preparation:

-

Homogenize ~20-50 mg of frozen tissue in 1 mL of ice-cold extraction solvent containing the internal standard.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and dry it under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of mobile phase A.

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the reconstituted sample onto the LC system.

-

Separate the acyl-CoAs using a gradient elution, for example:

-

0-2 min: 30% B

-

2-15 min: 30-95% B

-

15-20 min: 95% B

-

20.1-25 min: 30% B

-

-

Detect the acyl-CoAs using the mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). The specific MRM transition for tetracosahexaenoyl-CoA will need to be determined based on its molecular weight and fragmentation pattern. For a protonated molecule [M+H]+, a characteristic neutral loss of 507 Da (the phosphopantetheine-adenosine diphosphate moiety) can be monitored.

-

-

Quantification:

-

Generate a standard curve using a synthesized tetracosahexaenoyl-CoA standard of known concentrations.

-

Calculate the concentration of tetracosahexaenoyl-CoA in the sample by comparing its peak area to that of the internal standard and referencing the standard curve.

-

Peroxisomal β-Oxidation Assay

This protocol is a general method that can be adapted for measuring the β-oxidation of tetracosahexaenoyl-CoA in cultured cells.[9][21][22][23][24][25]

Objective: To measure the rate of peroxisomal β-oxidation of tetracosahexaenoyl-CoA in cultured fibroblasts.

Materials:

-

Cultured fibroblasts (e.g., human skin fibroblasts)

-

[1-¹⁴C]-labeled tetracosahexaenoic acid (requires custom synthesis) or a commercially available stable-isotope labeled very-long-chain fatty acid.

-

Incubation medium: DMEM with 0.4% fatty acid-free BSA

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture:

-

Grow fibroblasts to confluency in T25 flasks.

-

-

Substrate Preparation:

-

Prepare a stock solution of the radiolabeled fatty acid complexed to fatty acid-free BSA.

-

-

β-Oxidation Assay:

-

Wash the confluent cell monolayers twice with phosphate-buffered saline (PBS).

-

Add 1 mL of incubation medium containing the radiolabeled substrate (e.g., 10 µM, 0.5 µCi/mL).

-

Incubate the cells at 37°C for 2 hours.

-

Stop the reaction by adding 0.5 mL of 1 M perchloric acid.

-

Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 10 minutes.

-

Collect the supernatant, which contains the acid-soluble β-oxidation products (acetyl-CoA).

-

Add scintillation cocktail to the supernatant and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Determine the protein concentration of the cell lysate.

-

Calculate the rate of β-oxidation as nmol of radiolabeled acetyl-CoA produced per hour per mg of protein.

-

Future Directions

The study of tetracosahexaenoyl-CoA and its role in mammalian physiology is an emerging field with significant potential for understanding and treating neurological and retinal diseases. Key areas for future research include:

-

Development of specific analytical standards: The chemical synthesis of stable isotope-labeled tetracosahexaenoyl-CoA is crucial for accurate quantification in biological samples.[13][26][27]

-

Quantitative tissue mapping: Comprehensive analysis of tetracosahexaenoyl-CoA concentrations in different brain regions and retinal cell types will provide valuable insights into its localized functions.

-

Enzyme kinetics: Detailed kinetic studies of ACOX1 and D-bifunctional protein with tetracosahexaenoyl-CoA as a substrate are needed to fully understand the regulation of the DHA retroconversion pathway.

-

Therapeutic implications: Investigating whether modulation of tetracosahexaenoyl-CoA metabolism can ameliorate the symptoms of peroxisomal disorders or other neurodegenerative conditions is a promising avenue for drug development.

Conclusion

Tetracosahexaenoyl-CoA is a key metabolic intermediate in the peroxisomal retroconversion pathway of DHA. Its synthesis and degradation are tightly regulated processes that are essential for maintaining high levels of DHA in the brain and retina. While our understanding of the precise quantitative aspects of tetracosahexaenoyl-CoA metabolism is still developing, the available evidence clearly indicates its critical role in neuronal and visual function. Further research into this fascinating molecule holds the promise of new therapeutic strategies for a range of debilitating neurological and retinal disorders.

References

- 1. Long chain acyl-CoA synthetase 6 facilitates the local distribution of di-docosahexaenoic acid- and ultra-long-chain-PUFA-containing phospholipids in the retina to support normal visual function in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A gram-scale synthesis of very-long chain polyunsaturated fatty acids (VLC-PUFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]

- 4. annualreviews.org [annualreviews.org]

- 5. Peroxisomal Acyl-CoA Oxidase Type 1: Anti-Inflammatory and Anti-Aging Properties with a Special Emphasis on Studies with LPS and Argan Oil as a Model Transposable to Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peroxisomal acyl-coenzyme A oxidase is a rate-limiting enzyme in a very-long-chain fatty acid beta-oxidation system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Docosahexaenoic acid preserves visual function by maintaining correct disc morphology in retinal photoreceptor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Docosahexaenoic acid preserves visual function by maintaining correct disc morphology in retinal photoreceptor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inherited Disorders of Coenzyme A Biosynthesis: Models, Mechanisms, and Treatments [mdpi.com]

- 12. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. Specific Inhibition of Acyl-CoA Oxidase-1 by an Acetylenic Acid Improves Hepatic Lipid and Reactive Oxygen Species (ROS) Metabolism in Rats Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The same rat Delta6-desaturase not only acts on 18- but also on 24-carbon fatty acids in very-long-chain polyunsaturated fatty acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring Brain Lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Method for measurement of peroxisomal very-long-chain fatty acid beta-oxidation in human skin fibroblasts using stable-isotope-labeled tetracosanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vivo approaches to quantifying and imaging brain arachidonic and docosahexaenoic acid metabolism [ouci.dntb.gov.ua]

- 24. Docosahexaenoic acid utilization during rod photoreceptor cell renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. The synthesis of the very long chain polyunsaturated fatty acid (VLC-PUFA) 32:6 n-3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 27. Chemical Synthesis of a Very Long-Chain Fatty Acid, Hexacosanoic Acid (C26:0), and the Ceramide Containing Hexacosanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Case of (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA: An Uncharted Territory in Lipid Biochemistry

A comprehensive review of scientific literature reveals no documented discovery or historical account of the molecule specified as (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA or its corresponding fatty acid precursor, (9Z,12Z,15Z,18Z,21Z)-tetracosaheptaenoic acid (C24:7). This suggests that the compound is either yet to be discovered, does not naturally occur, or the query may contain a typographical error referring to a related, known very-long-chain polyunsaturated fatty acyl-CoA (VLC-PUFA-CoA).

Extensive searches of chemical and biological databases, as well as the broader scientific literature, yielded no information on the synthesis, biological role, or analytical characterization of a C24 fatty acid with seven double bonds at the specified positions, nor its activated CoA thioester form. The current body of research extensively details the discovery and metabolism of other VLC-PUFAs, but a heptaenoic (seven-double-bond) variant with a 24-carbon chain remains conspicuously absent.

Closely Related and Documented Very-Long-Chain Polyunsaturated Fatty Acyl-CoAs

While information on the requested molecule is unavailable, the field of lipidomics has well-characterized several structurally similar VLC-PUFA-CoAs. These molecules are crucial intermediates in a variety of metabolic pathways. Below is a brief overview of some of the most relevant, documented compounds.

Tetracosahexaenoyl-CoA (C24:6-CoA)

One of the most proximate and well-studied analogues is tetracosahexaenoyl-CoA, which contains six double bonds. A notable isomer is (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA .

-

Discovery and Significance: This molecule is recognized as a key intermediate in the biosynthesis of docosahexaenoic acid (DHA), an essential omega-3 fatty acid vital for brain and retinal function.[1] It is formed from the elongation and desaturation of shorter-chain omega-3 fatty acids like alpha-linolenic acid.[1][2]

-

Metabolic Pathway: The conversion of dietary alpha-linolenic acid involves a series of enzymatic steps including desaturation and elongation in the endoplasmic reticulum and peroxisomes.[1]

Tetracosapentaenoyl-CoA (C24:5-CoA)

Another related class of molecules are the tetracosapentaenoyl-CoAs, which possess five double bonds.

-

Biological Relevance: These are also intermediates in the metabolic pathways of polyunsaturated fatty acids. For instance, (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoic acid is an omega-3 VLC-PUFA that can be elongated or further desaturated.[3][4] Its corresponding CoA ester would be a substrate for these enzymatic reactions.

General Experimental Protocols for the Study of Acyl-CoAs

Although no specific protocols exist for the requested molecule, the methodologies for studying known VLC-PUFA-CoAs are well-established and would be applicable should this compound be discovered in the future.

Table 1: General Methodologies for Acyl-CoA Analysis

| Experimental Goal | Methodology | Brief Description |

| Synthesis | Chemo-enzymatic Synthesis | Combines chemical synthesis of the fatty acid with enzymatic ligation to Coenzyme A, often using an acyl-CoA synthetase.[5][6][7][8][9] |

| Detection & Quantification | Liquid Chromatography-Mass Spectrometry (LC-MS) | A highly sensitive method for separating and identifying different acyl-CoA species based on their mass-to-charge ratio and retention time.[10] |

| Functional Analysis | In vitro enzyme assays | Purified enzymes (e.g., desaturases, elongases) are incubated with the acyl-CoA substrate to determine reaction kinetics and product formation. |

| Cellular Localization | Subcellular Fractionation & LC-MS | Cells are fractionated into organelles (e.g., mitochondria, endoplasmic reticulum), and the acyl-CoA content of each fraction is analyzed by LC-MS. |

Hypothetical Biosynthetic Pathway

Based on known fatty acid metabolism, a hypothetical pathway for the formation of a C24:7-CoA could be postulated. This would likely involve a series of desaturase and elongase enzymes acting on a precursor VLC-PUFA.

Caption: Hypothetical desaturation step for C24:7-CoA formation.

Concluding Remarks

References

- 1. caymanchem.com [caymanchem.com]

- 2. (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA | C45H70N7O17P3S | CID 56927909 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. larodan.com [larodan.com]

- 5. researchgate.net [researchgate.net]

- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [ouci.dntb.gov.ua]

- 8. mdpi.com [mdpi.com]

- 9. Studies on chemical and enzymatic synthesis of maleyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

The Core Functions of Very-Long-Chain Fatty Acids in Cellular Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are critical players in a multitude of cellular processes, extending far beyond their role as simple structural components of membranes.[1] Their metabolism, tightly regulated through a balance of synthesis in the endoplasmic reticulum and degradation in peroxisomes, is essential for maintaining cellular homeostasis. Dysregulation of VLCFA levels is implicated in a range of severe pathologies, including neurodegenerative diseases, skin disorders, and metabolic syndrome, making the enzymes and pathways involved in their metabolism attractive targets for therapeutic intervention.[2][3] This technical guide provides a comprehensive overview of the multifaceted functions of VLCFAs in cellular metabolism, detailing their synthesis and degradation pathways, their diverse biological roles, and their involvement in disease. Furthermore, this guide includes detailed experimental protocols for the analysis of VLCFAs and associated enzyme activities, alongside a summary of quantitative data on their tissue distribution.

Introduction to Very-Long-Chain Fatty Acids

VLCFAs are a unique class of lipids characterized by their substantial chain length, which imparts distinct biophysical properties.[1] They are found incorporated into various complex lipids, most notably sphingolipids and glycerophospholipids, where they contribute to the structural integrity and fluidity of cellular membranes.[4] VLCFAs are particularly enriched in specific tissues and subcellular compartments, such as the myelin sheath of nerves, the outer barrier of the skin, and lipid rafts, highlighting their specialized functions in these locations.[1][4] Beyond their structural roles, VLCFAs and their derivatives act as signaling molecules in various pathways, influencing processes such as inflammation, apoptosis, and gene expression.[5][6][7]

VLCFA Metabolism: A Delicate Balance of Synthesis and Degradation

The cellular concentration of VLCFAs is meticulously controlled by the coordinated action of anabolic and catabolic pathways.

Synthesis of VLCFAs in the Endoplasmic Reticulum

VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle catalyzed by a multienzyme complex.[2] The rate-limiting step is the initial condensation reaction, which is carried out by a family of seven enzymes known as the Elongation of Very-Long-Chain Fatty Acids (ELOVL) proteins (ELOVL1-7).[8][9] Each ELOVL enzyme exhibits specificity for fatty acyl-CoA substrates of different chain lengths and saturation levels.[9]

The four steps of the VLCFA elongation cycle are:

-

Condensation: An acyl-CoA molecule is condensed with a two-carbon unit from malonyl-CoA to form a 3-ketoacyl-CoA. This reaction is catalyzed by an ELOVL elongase.[8]

-

Reduction: The 3-ketoacyl-CoA is then reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR), using NADPH as a cofactor.[2]

-

Dehydration: A molecule of water is removed from the 3-hydroxyacyl-CoA to form a trans-2,3-enoyl-CoA, a reaction catalyzed by a 3-hydroxyacyl-CoA dehydratase (HACD).[10]

-

Reduction: Finally, the trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, which is two carbons longer than the original substrate. This final reduction is carried out by a trans-2,3-enoyl-CoA reductase (TER).[11]

This newly elongated acyl-CoA can then re-enter the cycle for further elongation or be channeled into various metabolic pathways for the synthesis of complex lipids.

References

- 1. lipotype.com [lipotype.com]

- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasma very long chain fatty acids in 3,000 peroxisome disease patients and 29,000 controls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Membrane Disruption by Very Long Chain Fatty Acids during Necroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

A Technical Guide to the Biosynthesis of n-3 Very-Long-Chain Polyunsaturated Fatty Acids

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Very-long-chain polyunsaturated fatty acids (VLC-PUFAs) are a unique class of fatty acids containing 24 or more carbon atoms.[1] Unlike their shorter-chain dietary precursors, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), VLC-PUFAs are not typically obtained from the diet and must be synthesized endogenously.[1][2] This synthesis occurs in specific tissues, most notably the retina, brain, and testes, where these lipids play critical, albeit not fully elucidated, roles in cellular function.[2][3][4]

The n-3 VLC-PUFA biosynthesis pathway is an extension of the conventional pathway for long-chain PUFA (LC-PUFA) synthesis, involving a series of desaturation and elongation steps. A key and indispensable enzyme in this process is Elongation of Very-Long-Chain Fatty Acids 4 (ELOVL4), which is responsible for the chain-elongation steps beyond 26 carbons.[5] Mutations in the ELOVL4 gene are linked to Stargardt-3 macular dystrophy (STGD3), a form of juvenile macular degeneration, highlighting the critical importance of VLC-PUFAs for retinal health.[6][7] This guide provides an in-depth overview of the n-3 VLC-PUFA biosynthetic pathway, quantitative data from key studies, detailed experimental protocols, and visual diagrams to facilitate understanding for research and development purposes.

The Core Biosynthesis Pathway of n-3 VLC-PUFAs

The synthesis of n-3 VLC-PUFAs begins with the essential fatty acid α-linolenic acid (ALA; 18:3n-3) and proceeds through a series of enzymatic reactions primarily occurring in the endoplasmic reticulum.[2] The pathway involves alternating actions of fatty acid desaturases (FADS) and elongases (ELOVL).

The initial steps, shared with LC-PUFA synthesis, convert ALA to EPA (20:5n-3) and subsequently to DHA (22:6n-3). The key enzymes in this part of the pathway are Δ6-desaturase (FADS2), ELOVL5, ELOVL2, and Δ5-desaturase (FADS1).[8][9]

The crucial extension to VLC-PUFAs is catalyzed by the ELOVL4 enzyme.[3] Studies have shown that ELOVL4 is essential for elongating fatty acids beyond C26.[3][5] It utilizes C20 and C22 n-3 PUFAs, such as eicosapentaenoic acid (20:5n-3) and docosapentaenoic acid (22:5n-3), as precursors to generate a series of C28-C38 VLC-PUFAs.[3][5] Interestingly, DHA (22:6n-3) is considered a poor substrate for further elongation, suggesting it is an end-product of the main LC-PUFA pathway.[10] The process involves multiple cycles of elongation, with each cycle adding two carbons to the fatty acyl chain.[2]

Caption: The n-3 VLC-PUFA biosynthetic pathway, highlighting the role of ELOVL4.

Quantitative Data on n-3 VLC-PUFA Biosynthesis

Experimental studies using cell culture models and knockout mice have provided quantitative insights into the role of ELOVL4 and the production of specific VLC-PUFAs.

Table 1: VLC-PUFA Synthesis in ELOVL4-Transduced Cardiomyocytes

This table summarizes the significant n-3 VLC-PUFAs produced when rat cardiomyocytes, which do not normally express ELOVL4, were transduced to express the enzyme and supplemented with n-3 LC-PUFA precursors. Data are conceptually derived from findings reported by Agbaga et al. (2008).[3]

| Precursor Substrate | Cell Type | Key n-3 VLC-PUFA Products Detected | Relative Abundance |

| 20:5n-3 (EPA) | ELOVL4-Transduced | 28:5n-3, 30:5n-3, 32:5n-3, 34:5n-3, 36:5n-3 | 34:5n-3 and 36:5n-3 were major products.[3][10] |

| 20:5n-3 (EPA) | Control (Non-transduced) | C24-C26 PUFAs only; No C28 or higher detected.[3] | Not Applicable |

| 22:5n-3 (DPA) | ELOVL4-Transduced | 28:5n-3, 30:5n-3, 32:5n-3, 34:5n-3, 36:5n-3 | Similar profile to EPA supplementation.[3] |

| 22:5n-3 (DPA) | Control (Non-transduced) | C24-C26 PUFAs only; No C28 or higher detected.[3] | Not Applicable |

Table 2: Impact of ELOVL4 Knockout on Retinal Fatty Acid Composition

This table illustrates the significant reduction in VLC-PUFA-containing phosphatidylcholines in the retina of photoreceptor-specific ELOVL4 conditional knock-out (CKO) mice compared to wild-type (WT) controls. Data are based on findings from Harkewicz et al. (2012).[6][7]

| Phosphatidylcholine Species | Wild-Type (WT) Retina | ELOVL4 CKO Retina | Implication |

| PC containing C28-C36 VLC-PUFAs | Detected | Significantly decreased or absent.[6] | Demonstrates ELOVL4 is essential for retinal VLC-PUFA synthesis in vivo.[6] |

| PC containing LC-PUFAs (e.g., DHA) | Normal levels | Normal or slightly altered levels | Confirms ELOVL4's specific role in elongating fatty acids beyond the standard LC-PUFAs. |

Experimental Protocols

Protocol 1: Analysis of Cellular Fatty Acid Composition by GC-MS

This protocol provides a standard method for the extraction, derivatization, and quantification of total fatty acids from biological samples, such as cells or tissues, using Gas Chromatography-Mass Spectrometry (GC-MS).[11][12]

1. Sample Preparation and Lipid Extraction (Folch Method adaptation):

- Harvest approximately 2–3 million cells. Wash twice with ice-cold phosphate-buffered saline (PBS).

- Add 200 µL of cold methanol to the cell pellet to precipitate proteins. If tissue is used (e.g., 10-20 mg), homogenize it in methanol.[12][13]

- For quantitative analysis, add a known amount of an internal standard (e.g., deuterated fatty acids or a C17:0 standard) at this stage.[11][12]

- Add 400 µL of chloroform, vortex vigorously for 1 minute, and incubate on ice for 10 minutes.

- Add 200 µL of water to induce phase separation. Vortex and centrifuge at low speed (e.g., 1000 x g) for 5 minutes.

- Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.[13]

- Dry the lipid extract completely under a stream of nitrogen gas or using a vacuum concentrator.

2. Saponification and Transesterification to Fatty Acid Methyl Esters (FAMEs):

- Resuspend the dried lipid residue in 1 mL of 0.5 M KOH or NaOH in methanol.[14][15]

- Incubate the mixture in a sealed tube at 80-100°C for 60 minutes to simultaneously cleave fatty acids from complex lipids (saponification) and convert them to FAMEs.

- Alternatively, for a two-step process, first saponify with KOH, acidify with HCl, extract the free fatty acids, and then methylate using a reagent like 14% Boron Trifluoride (BF3) in methanol, heating at 100°C for 10-30 minutes.[14]

- After cooling, add 1 mL of saturated NaCl solution and 1 mL of n-hexane. Vortex thoroughly to extract the FAMEs into the upper hexane layer.

- Centrifuge to separate the phases and carefully transfer the upper hexane layer to a GC vial for analysis.

3. GC-MS Analysis:

- Injection: Inject 1 µL of the FAME extract into the GC-MS system.

- GC Column: Use a polar capillary column suitable for FAME separation (e.g., DB-23, SP-2560).[16]

- Oven Program: Implement a temperature gradient to separate FAMEs by chain length and degree of unsaturation. A typical program might start at 100°C, ramp to 240°C, and hold.

- MS Detection: Operate the mass spectrometer in either full scan mode to identify unknown fatty acids or Selected Ion Monitoring (SIM) mode for higher sensitivity and quantification of known FAMEs based on their characteristic ions.[17]

- Data Analysis: Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards. Quantify each fatty acid by integrating its peak area and normalizing to the peak area of the internal standard.

Protocol 2: In Vitro Elongase/Desaturase Activity Assay

This protocol describes a method to assess the activity and substrate specificity of elongase or desaturase enzymes in a cell-based system.[18][19]

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. aocs.org [aocs.org]

- 3. pnas.org [pnas.org]

- 4. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Novel Cellular Functions of Very Long Chain-Fatty Acids: Insight From ELOVL4 Mutations [frontiersin.org]

- 6. Essential role of ELOVL4 protein in very long chain fatty acid synthesis and retinal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Essential Role of ELOVL4 Protein in Very Long Chain Fatty Acid Synthesis and Retinal Function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diet Regulation of Long-Chain PUFA Synthesis: Role of Macronutrients, Micronutrients, and Polyphenols on Δ-5/Δ-6 Desaturases and Elongases 2/5 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Retinal very long-chain PUFAs: new insights from studies on ELOVL4 protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 14. jfda-online.com [jfda-online.com]

- 15. web.vscht.cz [web.vscht.cz]

- 16. benchchem.com [benchchem.com]

- 17. gcms.cz [gcms.cz]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Comparsion of Activities of Fatty Acyl Desaturases and Elongases Among Six Teleosts With Different Feeding and Ecological Habits [frontiersin.org]

A Technical Guide to Tetracosahexaenoyl-CoA: Synonyms, Metabolism, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosahexaenoyl-CoA (C24:6-CoA) is a critical, yet often overlooked, very-long-chain fatty acyl-CoA intermediate in the metabolism of n-3 polyunsaturated fatty acids (PUFAs). As the immediate precursor to the vital omega-3 fatty acid, docosahexaenoic acid (DHA), understanding the biochemistry and regulation of tetracosahexaenoyl-CoA is paramount for research into neurodevelopment, inflammatory processes, and various metabolic disorders. This technical guide provides a comprehensive overview of tetracosahexaenoyl-CoA, including its synonyms, metabolic pathways, and analytical methodologies.

Synonyms and Nomenclature

Tetracosahexaenoyl-CoA is known by several names in scientific literature and databases, which can sometimes lead to confusion. A clear understanding of its nomenclature is essential for accurate data retrieval and communication.

| Synonym | Abbreviation | Source/Database |

| (6Z,9Z,12Z,15Z,18Z,21Z)-Tetracosahexaenoyl-CoA | - | IUPAC Systematic Name |

| 24:6(n-3)-CoA | C24:6-CoA | Lipidomics Shorthand |

| all-cis-6,9,12,15,18,21-tetracosahexaenoyl-CoA | - | Chemical Name |

| Nisinoyl-CoA | - | Trivial Name |

| CHEBI:63540 | - | ChEBI Identifier |

| LMFA07050127 | - | LIPID MAPS Identifier |

Metabolic Significance and Signaling Pathways

Tetracosahexaenoyl-CoA is a key intermediate in the Sprecher pathway, the metabolic route responsible for the synthesis of DHA from its precursor, alpha-linolenic acid (ALA). This pathway involves a series of elongation and desaturation reactions in the endoplasmic reticulum, followed by a crucial step of peroxisomal beta-oxidation.

The conversion of ALA to tetracosahexaenoyl-CoA occurs in the endoplasmic reticulum through the action of elongase and desaturase enzymes. The resulting C24:6-CoA is then transported to the peroxisome.

Peroxisomal Beta-Oxidation of Tetracosahexaenoyl-CoA

In the peroxisome, tetracosahexaenoyl-CoA undergoes one cycle of beta-oxidation, a process initiated by the rate-limiting enzyme, acyl-CoA oxidase 1 (ACOX1).[1] This single round of oxidation shortens the 24-carbon chain by two carbons, yielding docosahexaenoyl-CoA (DHA-CoA). The DHA-CoA is then hydrolyzed to free DHA and exported from the peroxisome to be incorporated into cellular membranes, particularly in the brain and retina.

The following diagram illustrates the final steps of DHA synthesis involving tetracosahexaenoyl-CoA.

References

physical and chemical properties of (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA

Disclaimer: The nomenclature for the requested molecule, (9Z,12Z,15Z,18Z,21Z)-Tetracosaheptaenoyl-CoA, contains a discrepancy. The prefix "heptaenoyl" indicates the presence of seven double bonds, while the isomeric notation "(9Z,12Z,15Z,18Z,21Z)" specifies only five. This guide will proceed under the assumption that the user is interested in the molecule with five double bonds as described by the Z notation, which is more formally named (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA . Currently, there is a significant lack of direct experimental data for this specific molecule in published literature. Therefore, this guide synthesizes information from its constituent parts—(9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid and Coenzyme A—and draws analogies from structurally similar very long-chain polyunsaturated fatty acyl-CoAs (VLC-PUFA-CoAs).

Core Physical and Chemical Properties

The physical and chemical properties of (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA have been estimated based on the known properties of (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid and Coenzyme A.

| Property | Estimated Value | Source/Basis for Estimation |

| Molecular Formula | C45H72N7O17P3S | Derived by combining the formula of the fatty acid (C24H38O2) and Coenzyme A (C21H36N7O16P3S) with the removal of a water molecule. |

| Molecular Weight | 1108.09 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid or viscous liquid. | Based on the physical state of the free fatty acid and other long-chain acyl-CoAs.[1] |

| Solubility | Expected to be soluble in aqueous solutions and organic solvents like ethanol. | The Coenzyme A portion confers aqueous solubility, while the long acyl chain provides lipophilicity. |

| Stability | Store at -20°C or lower. Susceptible to oxidation and hydrolysis. | Based on storage recommendations for the free fatty acid and general handling of polyunsaturated lipids. |

Experimental Protocols

Detailed experimental protocols for (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA are not available. However, established methodologies for the synthesis and analysis of other VLC-PUFA-CoAs can be adapted.

Chemical Synthesis

The synthesis of a very long-chain polyunsaturated fatty acyl-CoA, such as (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA, is a multi-step process that requires careful handling to prevent oxidation of the polyunsaturated fatty acid.

General Protocol for the Synthesis of a VLC-PUFA-CoA:

-

Activation of the Fatty Acid: The free fatty acid, (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid, is first converted to an activated intermediate. A common method is the formation of an acyl chloride or an N-hydroxysuccinimide (NHS) ester.

-

For Acyl Chloride Formation: The fatty acid is reacted with a chlorinating agent like oxalyl chloride or thionyl chloride in an inert solvent (e.g., dichloromethane) under anhydrous conditions.

-

For NHS Ester Formation: The fatty acid is reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

-

Thioesterification with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A to form the thioester bond. This reaction is typically carried out in a buffered aqueous solution at a controlled pH (around 7.5-8.0) to ensure the thiol group of Coenzyme A is deprotonated and nucleophilic.

-

Purification: The final product, the acyl-CoA, is purified from the reaction mixture using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). Reverse-phase HPLC is often employed for the purification of long-chain acyl-CoAs.[2]

Analytical Methods

The analysis of VLC-PUFA-CoAs from biological samples requires sensitive and specific analytical techniques.

General Protocol for the Extraction and Analysis of VLC-PUFA-CoAs:

-

Sample Preparation: Biological tissues or cells are rapidly quenched and homogenized in a cold extraction solvent, typically a mixture of isopropanol and an acidic buffer, to precipitate proteins and inactivate enzymes that could degrade the acyl-CoAs.

-

Lipid Extraction: The acyl-CoAs are extracted from the homogenate using a solid-phase extraction (SPE) method. A C18 SPE cartridge is commonly used to separate the acyl-CoAs from other cellular components.

-

Quantification by LC-MS/MS: The extracted acyl-CoAs are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high sensitivity and specificity for the detection and quantification of individual acyl-CoA species.[3] A reverse-phase C18 column is typically used for the chromatographic separation.

Biological Context and Signaling Pathways

(9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA is an omega-3 very long-chain polyunsaturated fatty acyl-CoA. As such, it is likely involved in the metabolism of omega-3 fatty acids and may play a role in various physiological processes.

Biosynthesis and Metabolism

Very long-chain fatty acids are synthesized from shorter-chain fatty acids through a series of elongation and desaturation reactions.[4] (9Z,12Z,15Z,18Z,21Z)-tetracosapentaenoic acid can be formed from the elongation of eicosapentaenoic acid (EPA, 20:5n-3).[5] Once synthesized, it is activated to its CoA ester, (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA, by acyl-CoA synthetases.[6]

The metabolic fate of (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA can include:

-

Further Elongation and Desaturation: It can be further metabolized to longer and more unsaturated fatty acids. For instance, it can be elongated to form C26:5 or acted on by a Δ6 desaturase to form C24:6.[7][8]

-

Incorporation into Complex Lipids: It can be incorporated into various complex lipids such as phospholipids, triglycerides, and sphingolipids, thereby influencing the properties of cell membranes.[4]

-

Beta-oxidation: Like other fatty acyl-CoAs, it can undergo beta-oxidation in peroxisomes to generate energy.

Potential Signaling Roles

Long-chain fatty acyl-CoAs are not only metabolic intermediates but also act as signaling molecules that can regulate the activity of various enzymes and transcription factors.[9] As an omega-3 derived molecule, (9Z,12Z,15Z,18Z,21Z)-Tetracosapentaenoyl-CoA may contribute to the anti-inflammatory effects associated with omega-3 fatty acids. Omega-3 fatty acids are precursors to a range of anti-inflammatory lipid mediators, such as resolvins and protectins.[10][11]

References

- 1. 9Z,12Z,15Z,18Z,21Z-tetracosapentaenoic acid | C24H38O2 | CID 52921801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis and Functions of Very-Long-Chain Fatty Acids in the Responses of Plants to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]

- 7. caymanchem.com [caymanchem.com]

- 8. 9(Z),12(Z),-15(Z),18(Z),-21(Z)-Tetra-cosapentaenoic-Acid, 50ΜG | Labscoop [labscoop.com]

- 9. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]

- 11. Omega 3 fatty acids: biological activity and effects on human health - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Tetracosahexaenoyl-CoA in Murine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetracosahexaenoyl-CoA, the activated form of the essential omega-3 fatty acid docosahexaenoic acid (DHA), stands as a critical metabolite in mouse physiology. Its synthesis, primarily catalyzed by Acyl-CoA Synthetase 6 (ACSL6), is a committing step for the incorporation of DHA into cellular lipids, profoundly influencing neuronal health, male fertility, and inflammatory responses. This technical guide provides an in-depth exploration of the functions of tetracosahexaenoyl-CoA in mouse models, detailing its metabolic pathways, impact on signaling cascades, and the analytical methodologies used for its study. Quantitative data from key studies are presented in structured tables, and detailed experimental protocols are provided for crucial analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and comprehensive understanding of this vital metabolite's role.

Introduction

Docosahexaenoic acid (DHA), a 22-carbon polyunsaturated fatty acid, is highly enriched in the brain and retina, where it is a crucial component of neuronal and photoreceptor membranes. For DHA to be incorporated into these membranes and participate in various cellular processes, it must first be activated to its coenzyme A (CoA) thioester, tetracosahexaenoyl-CoA. This activation is a key regulatory step in DHA metabolism. The enzyme Acyl-CoA Synthetase 6 (ACSL6) has been identified as a primary catalyst for this reaction, exhibiting a high preference for DHA.[1][2] Studies utilizing Acsl6 knockout (Acsl6-/-) mice have been instrumental in elucidating the indispensable role of tetracosahexaenoyl-CoA in murine physiology, revealing its profound impact on neurogenesis, neuroprotection, and spermatogenesis.[1][3][4] This guide will synthesize the current understanding of tetracosahexaenoyl-CoA's function as a mouse metabolite, with a focus on quantitative data, experimental methodologies, and the visualization of its metabolic and signaling networks.

Quantitative Analysis of Tetracosahexaenoyl-CoA-Related Lipid Changes

The generation of tetracosahexaenoyl-CoA is essential for the enrichment of DHA in specific tissues. The following tables summarize quantitative data from studies on Acsl6-/- mice, demonstrating the significant impact of reduced tetracosahexaenoyl-CoA synthesis on the lipid composition of the brain and testes.

Table 1: Phospholipid Composition Changes in the Hippocampus of 6-Month-Old Acsl6-/- Mice [5]

| Phospholipid Class | Predicted Fatty Acyl Composition | Control (% of Total) | Acsl6-/- (% of Total) | Fold Change |

| Phosphatidylcholine (PC) | PC(38:6) (DHA-containing) | 1.5 | 0.7 | -0.53 |

| PC(40:6) (DHA-containing) | 2.5 | 1.2 | -0.52 | |

| Phosphatidylethanolamine (PE) | PE(40:6) (DHA-containing) | 3.0 | 1.4 | -0.53 |

Table 2: Total Fatty Acid Composition in the Hippocampus of 6-Month-Old Acsl6-/- Mice [5]

| Fatty Acid | Control (% of Total Fatty Acids) | Acsl6-/- (% of Total Fatty Acids) | p-value |

| Docosahexaenoic Acid (DHA, 22:6n3) | 12.5 | 8.5 | <0.05 |

| Arachidonic Acid (AA, 20:4n6) | 10.2 | 11.5 | >0.05 (ns) |

| Adrenic Acid (22:4n6) | 0.8 | 1.2 | <0.05 |

| Dihomo-γ-linolenic acid (20:3n6) | 0.2 | 0.4 | <0.05 |

| Linoleic Acid (18:2n6) | 0.5 | 0.8 | <0.05 |

Table 3: Phospholipid Composition Changes in the Testes of Acsl6-/- Mice [4][6]

| Phospholipid Class | Predicted Fatty Acyl Composition | Control (% Ion Intensity) | Acsl6-/- (% Ion Intensity) | p-value |

| Phosphatidylcholine (PC) | DHA-containing PCs | ~12 | ~6 | <0.05 |

| Phosphatidylethanolamine (PE) | DHA-containing PEs | ~15 | ~7 | <0.05 |

| Phosphatidylcholine (PC) | AA-containing PCs | ~8 | ~12 | <0.05 |

| Phosphatidylethanolamine (PE) | AA-containing PEs | ~10 | ~14 | <0.05 |

Key Metabolic and Signaling Pathways

Tetracosahexaenoyl-CoA is a central node in several critical metabolic and signaling pathways. Its formation is the gateway for DHA's incorporation into phospholipids, which in turn modulates membrane properties and serves as a reservoir for bioactive lipid mediators.

Biosynthesis and Incorporation into Phospholipids

The primary route for tetracosahexaenoyl-CoA synthesis is the ATP-dependent esterification of free DHA, catalyzed by ACSL6. This reaction "traps" DHA within the cell and activates it for downstream metabolic processes, most notably its incorporation into phospholipids via the Lands cycle.

Biosynthesis of Tetracosahexaenoyl-CoA and Phospholipid Incorporation.

Role in Neuronal Signaling and Synaptogenesis

The incorporation of DHA into neuronal membranes, facilitated by tetracosahexaenoyl-CoA, is crucial for synaptic plasticity and neuronal survival.[3][7] DHA itself, and its metabolite N-docosahexaenoylethanolamide (synaptamide), can activate signaling cascades that promote the expression of genes involved in synaptogenesis and neuroprotection, such as Brain-Derived Neurotrophic Factor (BDNF) and Early Growth Response 1 (Egr-1).[8][9][10] One key pathway involves the activation of the G-protein coupled receptor GPR110 by synaptamide, leading to the activation of CREB.[8][9]

DHA/Synaptamide-Mediated CREB Signaling in Neurons.

Peroxisomal Beta-Oxidation

While the primary fate of tetracosahexaenoyl-CoA is incorporation into lipids, very-long-chain acyl-CoAs can also undergo beta-oxidation in peroxisomes. This process shortens the fatty acid chain, producing acetyl-CoA and a shorter acyl-CoA.

Peroxisomal Beta-Oxidation of Tetracosahexaenoyl-CoA.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of tetracosahexaenoyl-CoA and its metabolic consequences in mice.

Quantification of Acyl-CoAs by LC-MS/MS

This protocol is adapted for the quantification of a broad range of acyl-CoA species from mouse tissues.[11][12]

Materials:

-

Frozen mouse tissue (e.g., liver, brain)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle

-

Extraction Solvent: 10% (w/v) trichloroacetic acid in water, ice-cold

-

Internal Standards: A mixture of stable isotope-labeled acyl-CoAs (e.g., 13C-labeled)

-

Solid-Phase Extraction (SPE) Columns: Oasis HLB 1cc (30 mg)

-

SPE Wash Solution: Methanol and HPLC-grade water

-

SPE Elution Buffer: Methanol with 25 mM ammonium acetate

-

Reconstitution Solution: 5% (w/v) 5-sulfosalicylic acid in HPLC-grade water

-

LC-MS/MS system with a C18 reversed-phase column

Procedure:

-

Tissue Pulverization: Immediately snap-freeze mouse tissue in liquid nitrogen. In a pre-chilled mortar, grind the frozen tissue to a fine powder under liquid nitrogen.

-

Extraction: Transfer a known weight of the powdered tissue (e.g., 20-50 mg) to a pre-weighed, pre-chilled microcentrifuge tube. Add 1 ml of ice-cold 10% trichloroacetic acid and the internal standard mixture.

-

Homogenization and Protein Precipitation: Sonicate the sample with short pulses on ice. Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Solid-Phase Extraction (SPE):

-

Condition the SPE column with 1 ml of methanol, followed by 1 ml of water.

-

Load the supernatant from the previous step onto the column.

-

Wash the column with 1 ml of water to remove salts.

-

Elute the acyl-CoAs with 1 ml of methanol containing 25 mM ammonium acetate.

-

-

Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in 50-100 µL of 5% 5-sulfosalicylic acid.

-

LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system. Use a gradient elution with mobile phases consisting of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). Detect and quantify the acyl-CoA species using multiple reaction monitoring (MRM) in positive ion mode.

Workflow for Acyl-CoA Quantification by LC-MS/MS.

Lipidomic Analysis of Mouse Brain Tissue

This protocol describes a standard method for the extraction and analysis of lipids from mouse brain tissue.[13]

Materials:

-

Mouse brain tissue

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Rotary evaporator or nitrogen stream

-

LC-MS/MS system

Procedure:

-

Homogenization: Homogenize a known weight of fresh or frozen brain tissue in a 2:1 (v/v) mixture of chloroform:methanol to a final volume 20 times the tissue weight (e.g., 1 g in 20 ml).

-

Phase Separation: Agitate the homogenate for 15-20 minutes at room temperature. Add 0.2 volumes of 0.9% NaCl solution, vortex, and centrifuge at a low speed (e.g., 2000 rpm) to separate the phases.

-

Lipid Extraction: Carefully collect the lower organic phase, which contains the lipids.

-

Drying and Reconstitution: Evaporate the solvent from the lipid extract using a rotary evaporator or under a stream of nitrogen. Reconstitute the dried lipid film in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform).

-

LC-MS/MS Analysis: Analyze the lipid extract using a high-resolution mass spectrometer coupled to a liquid chromatography system to identify and quantify individual lipid species.

Immunohistochemical Analysis of Neuroinflammation

This protocol outlines the steps for staining mouse brain sections for markers of astrogliosis (GFAP) and microglial activation (Iba1).[14][15][16][17]

Materials:

-

Paraformaldehyde (PFA) fixed, cryoprotected mouse brain sections (30-50 µm)

-

Phosphate-buffered saline (PBS)

-

Permeabilization/Blocking Buffer: PBS containing 0.3% Triton X-100 and 5% normal goat serum.

-

Primary Antibodies: Rabbit anti-Iba1 and Chicken anti-GFAP.

-

Secondary Antibodies: Fluorescently-labeled goat anti-rabbit and goat anti-chicken antibodies.

-

DAPI for nuclear counterstaining.

-

Mounting medium.

-

Fluorescence microscope.

Procedure:

-

Section Preparation: Mount frozen brain sections onto slides.

-

Washing: Wash the sections three times for 5 minutes each in PBS.

-

Permeabilization and Blocking: Incubate the sections in Permeabilization/Blocking Buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the primary antibodies (anti-Iba1 and anti-GFAP) in the blocking buffer and incubate the sections overnight at 4°C.

-

Washing: Wash the sections three times for 10 minutes each in PBS.

-

Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in the blocking buffer and incubate the sections for 2 hours at room temperature, protected from light.

-

Washing and Counterstaining: Wash the sections three times for 10 minutes each in PBS. Incubate with DAPI for 5-10 minutes to stain the cell nuclei.

-

Mounting and Imaging: Mount the sections with an anti-fade mounting medium and coverslip. Image the stained sections using a fluorescence or confocal microscope.

Conclusion

Tetracosahexaenoyl-CoA is a linchpin in the metabolism of docosahexaenoic acid in mice, acting as the crucial intermediate for its incorporation into the phospholipids that are vital for the structure and function of the central nervous system and testes. The targeted disruption of its synthesis via Acsl6 knockout has unequivocally demonstrated its necessity for maintaining normal brain lipid composition, neuronal function, and male fertility. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers in neuroscience, metabolism, and drug development. The visualization of the associated metabolic and signaling pathways offers a framework for understanding the multifaceted roles of this essential metabolite and for designing future studies to further unravel its complex biology and therapeutic potential.

References

- 1. N-Docosahexaenoylethanolamide promotes development of hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Docosahexaenoic acid promotes hippocampal neuronal development and synaptic function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acyl-CoA synthetase 6 regulates long-chain polyunsaturated fatty acid composition of membrane phospholipids in spermatids and supports normal spermatogenic processes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acyl-CoA synthetase 6 is required for brain docosahexaenoic acid retention and neuroprotection during aging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 8. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection [mdpi.com]

- 9. Molecular and Signaling Mechanisms for Docosahexaenoic Acid-Derived Neurodevelopment and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mass spectrometry imaging of mice brain lipid profile changes over time under high fat diet - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 15. Staining of GFAP and IBA1 in PDGFR-B/Td-tomato brain sections [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetracosapentaenoic acid (TPA) and its related C24 polyunsaturated fatty acids (PUFAs) are emerging as molecules of significant interest in the fields of biochemistry, pharmacology, and human health. As precursors to vital long-chain omega-3 fatty acids like docosahexaenoic acid (DHA) and potential signaling molecules in their own right, understanding their natural origins is paramount for harnessing their therapeutic potential. This technical guide provides a comprehensive overview of the known natural sources of TPA and related compounds, detailed experimental protocols for their analysis, and an exploration of their biosynthetic and signaling pathways.

Natural Sources of Tetracosapentaenoic Acid and Related Compounds

While research into the widespread distribution of TPA is ongoing, several marine organisms have been identified as natural sources of C24 PUFAs. These very-long-chain fatty acids are often found in organisms that are part of a food web rich in omega-3 fatty acids.

Primary producers, such as certain species of marine microalgae, are the foundational source of many PUFAs in the marine ecosystem. While extensive quantitative data for TPA across numerous microalgal species is still being compiled, they are the likely origin of the C24 PUFAs found in higher trophic levels.

Several marine invertebrates and fish have been shown to contain C24 PUFAs, including tetracosapentaenoic acid and its more unsaturated counterpart, tetracosahexaenoic acid (THA).

Table 1: Quantitative Data of Tetracosapentaenoic Acid and Related Compounds in Selected Marine Organisms

| Organism | Common Name | Compound | Concentration (% of total fatty acids) | Reference |

| Aurelia sp. | Moon Jellyfish | 24:5n-6 (TPA) | 0.8 | [1] |

| 24:6n-3 (THA) | 9.3 | [1] | ||

| Various | Starfish | 24:6n-3 (THA) | Detected | |

| Various | Right-eyed Flounders | 24:6n-3 (THA) | Detected | |

| Various | Sharks | 24:6n-3 (THA) | Detected |

It is important to note that the fatty acid composition of marine organisms can be influenced by their diet. For instance, the presence of THA in right-eyed flounders is likely due to their consumption of starfish.

Furthermore, studies in humans have demonstrated that supplementation with eicosapentaenoic acid (EPA), a shorter-chain omega-3 fatty acid, can lead to a significant increase in the plasma concentrations of both TPA (24:5n-3) and THA (24:6n-3). This suggests that the human body can elongate EPA to these C24 PUFAs.[2]

Biosynthesis of Tetracosapentaenoic Acid

The biosynthesis of TPA and other very-long-chain PUFAs is a multi-step process involving a series of elongation and desaturation reactions. This pathway, often referred to as the "Sprecher pathway" for the synthesis of DHA, utilizes shorter-chain PUFAs as precursors.

The key enzymes involved in this pathway are elongases and desaturases. Elongases are responsible for extending the carbon chain of the fatty acid, typically by two carbons at a time. Desaturases introduce double bonds at specific positions in the fatty acid chain.

The biosynthesis of n-3 TPA (24:5n-3) is believed to proceed through the elongation of docosapentaenoic acid (DPA, 22:5n-3).

Further desaturation of TPA can lead to the formation of THA (24:6n-3), which is then transported to the peroxisome for a cycle of beta-oxidation to yield DHA (22:6n-3).

Experimental Protocols

The accurate identification and quantification of TPA and related C24 PUFAs require specialized analytical procedures due to their low abundance and potential for co-elution with other fatty acids.

Lipid Extraction

A robust lipid extraction method is crucial for the quantitative recovery of very-long-chain PUFAs. The Folch and Bligh & Dyer methods are commonly used and can be adapted for this purpose.

Protocol: Modified Folch Extraction for C24 PUFAs

-

Homogenization: Homogenize the biological sample (e.g., tissue, cell pellet) in a 2:1 (v/v) mixture of chloroform and methanol. The solvent-to-sample ratio should be at least 20:1 to ensure complete extraction.

-

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifugation: Centrifuge the mixture to facilitate the separation of the organic and aqueous phases.

-

Collection: Carefully collect the lower organic phase, which contains the lipids.

-

Re-extraction: Re-extract the remaining aqueous phase and protein interface with chloroform to maximize lipid recovery.

-

Drying: Dry the pooled organic phases under a stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -80°C under a nitrogen atmosphere to prevent oxidation.

Fatty Acid Methyl Ester (FAME) Preparation and GC-MS Analysis

For analysis by gas chromatography-mass spectrometry (GC-MS), the extracted fatty acids must be derivatized to their fatty acid methyl esters (FAMEs).

Protocol: FAME Preparation and GC-MS Analysis of C24 PUFAs

-

Transesterification: Resuspend the dried lipid extract in a solution of methanol containing an acid catalyst (e.g., 14% boron trifluoride in methanol or 2% sulfuric acid). Heat the mixture at 80-100°C for 1-2 hours.

-

Extraction of FAMEs: After cooling, add water and a non-polar solvent (e.g., hexane or iso-octane) to the mixture. The FAMEs will partition into the upper organic phase.

-

GC-MS Analysis:

-

Column: A highly polar capillary column (e.g., a bis(cyanopropyl) polysiloxane phase) of at least 60 meters in length is recommended for the separation of very-long-chain and polyunsaturated FAMEs.

-

Injector: Use a split/splitless injector at a temperature of 250-270°C.

-